molecular formula C19H16N2O3S B15017534 ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B15017534
M. Wt: 352.4 g/mol
InChI Key: XBOCHQNTSIPRQJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include the condensation of appropriate aldehydes, ketones, and nitriles under basic or acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for drug development due to its complex structure and potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-2-phenyl-4-(furan-3-yl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-2-phenyl-4-(thiophen-3-yl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-3-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(13-8-9-25-11-13)14(10-20)18(21)24-17(16)12-6-4-3-5-7-12/h3-9,11,15H,2,21H2,1H3

InChI Key

XBOCHQNTSIPRQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CSC=C2)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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